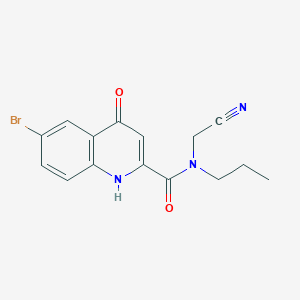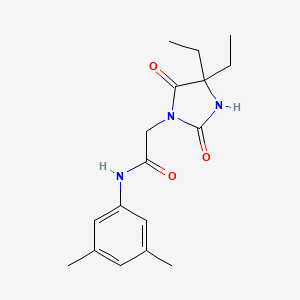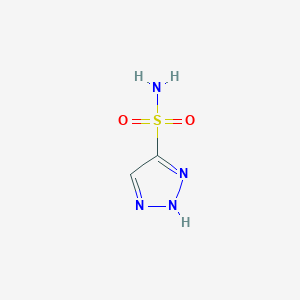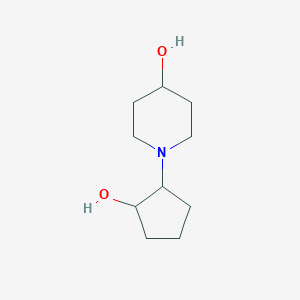
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the quinoline class of compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells and bacteria. This compound has been found to selectively target cancer cells and bacteria, leaving healthy cells unharmed.
Biochemical and physiological effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Additionally, this compound has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide in lab experiments is its selectivity towards cancer cells and bacteria, which reduces the risk of harming healthy cells. However, one of the limitations is the lack of toxicity data, which makes it difficult to determine the appropriate dosage for use in experiments.
Orientations Futures
There are several future directions for the research and development of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound. Furthermore, research could focus on the development of novel drug delivery systems for this compound to improve its efficacy and reduce its toxicity. Finally, more studies are needed to explore the potential applications of this compound in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide involves the reaction of 6-bromo-4-chloroquinoline with cyanomethyl propionate in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final compound.
Applications De Recherche Scientifique
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide has been studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer and bacterial infections.
Propriétés
IUPAC Name |
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1H-quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-6-19(7-5-17)15(21)13-9-14(20)11-8-10(16)3-4-12(11)18-13/h3-4,8-9H,2,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZRWMRFFNDULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2622082.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(cyclohexylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2622092.png)




![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2622101.png)
